4-Bromo-2-nitro-5-(octyloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-5-octoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZPTCBPSUTRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681496 | |
| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-47-0 | |
| Record name | Benzenamine, 4-bromo-2-nitro-5-(octyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 4 Bromo 2 Nitro 5 Octyloxy Aniline
Electrophilic Aromatic Substitution (EAS) Reactivity Profiles of the Substituted Aniline (B41778) Ring
The aromatic ring of 4-bromo-2-nitro-5-(octyloxy)aniline has only one available position for electrophilic aromatic substitution (EAS), at carbon 6. The directing effects of the existing substituents determine the reactivity of this position. The amino (-NH2) and octyloxy (-O(CH2)7CH3) groups are strong activating groups and ortho, para-directors. Conversely, the nitro (-NO2) group is a strong deactivating group and a meta-director, while the bromo (-Br) group is a deactivating group but an ortho, para-director.
The position C6 is ortho to the strongly activating amino and octyloxy groups, and meta to the deactivating nitro and bromo groups. This confluence of directing effects leads to a high activation of the C6 position towards electrophiles. The strong activation by the amino and octyloxy groups is expected to overcome the deactivation by the nitro and bromo groups, making EAS reactions at this position feasible.
A common strategy in the synthesis of substituted anilines is to first acylate the amino group to form an acetanilide (B955). researchgate.net This protects the amino group from oxidation and moderates its activating effect, which can be beneficial in controlling the regioselectivity of subsequent electrophilic substitution reactions. For instance, in the multi-step synthesis of 4-bromo-2-chloroaniline, aniline is first converted to acetanilide before electrophilic bromination and chlorination. researchgate.net A similar approach could be employed for this compound to introduce a sixth substituent at the C6 position.
Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Bromine Substituent
The bromine atom at C4 of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group in the ortho position (C2). The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr mechanism, thereby lowering the activation energy for the reaction.
The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine), followed by the departure of the leaving group to restore the aromaticity of the ring. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for this reaction to proceed. researchgate.net
A study on the synthesis of fluorinated metallomesogens provides a direct analogy for the SNAr reactivity of this compound. In this study, the related compound N-[5-bromo-2-nitro-4-(octyloxy)phenyl]acetamide undergoes a reaction where the bromine atom is displaced by a perfluoroalkyl iodide in the presence of copper powder. rsc.org This demonstrates that the bromine atom in a similarly substituted ring is indeed a viable leaving group for substitution reactions.
Furthermore, kinetic studies on the SNAr reactions of 2-bromo-3,5-dinitrothiophene (B1621092) with various anilines in benzene (B151609) have shown that these reactions are generally base-catalyzed. rsc.org This suggests that the SNAr reactions of this compound with nucleophiles would also likely be influenced by the basicity of the reaction medium.
Reductive and Oxidative Transformations of the Nitro and Amino Functionalities
The nitro and amino groups of this compound are amenable to a variety of reductive and oxidative transformations.
Reductive Transformations:
The nitro group at C2 can be readily reduced to an amino group, yielding a substituted diamine. This transformation is a common and well-established reaction in organic synthesis. A wide range of reducing agents can be employed for this purpose, with common choices including catalytic hydrogenation (e.g., H2 over a palladium catalyst), or metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid). sciforum.net
A relevant example is found in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. In this work, bis(2-nitrophenyl)amine (B107571) derivatives, which contain two nitro groups, are reduced to the corresponding diamines as a key step in the synthesis of the final phenazine (B1670421) products. acs.orguj.edu.plnih.gov This demonstrates the feasibility of reducing nitro groups in complex, substituted aromatic systems.
Oxidative Transformations:
The primary amino group at C1 can be oxidized to various functional groups, most notably a nitro group. The oxidation of anilines can be a complex process, potentially yielding a range of products including nitrosobenzenes, azoxybenzenes, and polymeric materials, depending on the oxidant and reaction conditions. openaccessjournals.com However, selective oxidation to the nitro compound can be achieved with appropriate reagents.
A review on the steric-hindrance-induced regio- and chemoselective oxidation of aromatic amines highlights the use of various oxidizing agents, such as dimethyldioxirane (B1199080) and peroxy acids, for the conversion of anilines to nitroarenes. researchgate.net A density functional theory (DFT) study on the oxidation of substituted anilines by ferrate(VI) has also provided mechanistic insights into these transformations, suggesting that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism. nih.gov The study also indicated that the nature of the substituents on the aniline ring significantly influences the reaction pathway. nih.gov
Derivatization Reactions at the Amino Group: Acylation, Alkylation, and Condensation Reactions
The primary amino group in this compound is a versatile handle for a variety of derivatization reactions, including acylation, alkylation, and condensation.
Acylation:
The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. A direct example is the synthesis of N-[5-bromo-2-nitro-4-(octyloxy)phenyl]acetamide, which is prepared by treating the parent aniline with an acylating agent. rsc.org This reaction is often performed in the presence of a base to neutralize the acidic byproduct. Patents also describe the N-acylation of various nitroanilines. google.comgoogle.com
Alkylation and Arylation:
The amino group can also undergo alkylation or arylation. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, modern cross-coupling methods offer more controlled routes to N-alkylated and N-arylated products. The Buchwald-Hartwig amination, for instance, is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. A study on the synthesis of phenazine derivatives utilized the Buchwald-Hartwig coupling to react a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a bromo-2-nitrobenzene derivative, forming a diarylamine. acs.orguj.edu.pl
Condensation Reactions:
The primary amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For example, anilines react with aldehydes or ketones in the presence of an acid catalyst to yield the corresponding N-substituted imines. rsc.org Another important condensation reaction is the Mannich reaction, where an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen-containing compound react to form a Mannich base. Substituted anilines have been used in Mannich reactions to synthesize various bioactive compounds. mdpi.com
Computational Studies on Reaction Energetics and Transition States of Key Reaction Mechanisms
While no specific computational studies on the reaction energetics and transition states for this compound were found, density functional theory (DFT) has been widely applied to understand the structure, reactivity, and spectroscopic properties of substituted anilines. These studies provide a framework for how computational chemistry could be used to investigate the target molecule.
DFT calculations can provide valuable insights into:
Molecular Geometry and Conformation: Studies on halosubstituted anilines have used DFT to predict their preferred conformations, such as the degree of pyramidalization at the nitrogen atom and the orientation of the substituents. rsc.orgrsc.org
Electronic Properties: DFT can be used to calculate various electronic properties, such as atomic charges, dipole moments, and the energies and distributions of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the reactivity of the molecule. For instance, the distribution of the HOMO can indicate the likely sites for electrophilic attack, while the LUMO distribution can suggest sites for nucleophilic attack.
Reaction Mechanisms and Energetics: DFT calculations can be employed to map out the potential energy surfaces for various reactions, including identifying transition states and calculating activation barriers. A DFT study on the oxidation of substituted anilines by ferrate(VI) elucidated the reaction mechanism and the influence of different substituents on the reaction pathways. nih.gov Similarly, computational studies on Schiff-base molecules have been used to investigate their molecular geometry, electronic properties, and spectroscopic characteristics. researchgate.net
A computational study on this compound could provide a deeper understanding of its reactivity profile, including the relative energies of intermediates and transition states for electrophilic and nucleophilic substitution reactions, and the influence of the various substituents on these processes.
Kinetic and Thermodynamic Considerations in Reaction Control
The outcome of the reactions involving this compound can be influenced by both kinetic and thermodynamic factors.
In electrophilic aromatic substitution , the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. imperial.ac.uk The rate of reaction is determined by the stability of the transition state leading to the Wheland intermediate. For this compound, the strong activating effects of the amino and octyloxy groups at the C6 position would lead to a relatively low-energy transition state for substitution at this site, making it the kinetically favored product.
In nucleophilic aromatic substitution , the reaction is also generally under kinetic control. The rate of SNAr is influenced by the nature of the nucleophile, the leaving group, the solvent, and the presence of any catalysts. Kinetic studies of the reaction of 2-bromo-3,5-dinitrothiophene with anilines have shown that the reaction rates are sensitive to the substituents on the aniline nucleophile and that the reactions can be base-catalyzed. rsc.org Similar kinetic behavior would be expected for SNAr reactions of this compound.
The reduction of the nitro group is typically a thermodynamically favorable process that proceeds to completion under appropriate conditions. The choice of reducing agent can, however, sometimes allow for kinetic control to isolate intermediates such as nitroso or hydroxylamino compounds.
Derivatization reactions at the amino group , such as acylation and alkylation, are also generally under kinetic control. The use of specific catalysts, such as in the Buchwald-Hartwig reaction, can significantly enhance the rate and selectivity of these transformations.
Interactive Data Tables
Table 1: Summary of Potential Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| Electrophilic Aromatic Substitution (EAS) | Electrophile (e.g., Br2, FeBr3) | 6-Substituted-4-bromo-2-nitro-5-(octyloxy)aniline | Substitution at the activated C6 position. |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., Nu-), base | 4-Substituted-2-nitro-5-(octyloxy)aniline | Bromine at C4 is displaced. |
| Nitro Group Reduction | H2/Pd, Fe/HCl, or Sn/HCl | 4-Bromo-5-(octyloxy)benzene-1,2-diamine | Reduction of the nitro group to an amine. |
| Amino Group Oxidation | Oxidizing agent (e.g., m-CPBA) | 1-Bromo-4-nitro-2-(octyloxy)-5-nitrobenzene | Selective oxidation of the amino group to a nitro group. |
| Amino Group Acylation | Acid chloride or anhydride | N-(4-Bromo-2-nitro-5-(octyloxy)phenyl)amide | Formation of an amide at the amino group. |
| Amino Group N-Arylation | Aryl halide, Pd catalyst (Buchwald-Hartwig) | N-Aryl-4-bromo-2-nitro-5-(octyloxy)aniline | Formation of a diarylamine. |
| Condensation (Imine Formation) | Aldehyde or ketone, acid catalyst | Schiff base | Condensation of the amino group with a carbonyl. |
Derivatization and Synthetic Utility of 4 Bromo 2 Nitro 5 Octyloxy Aniline As a Building Block
Precursor in the Synthesis of Advanced Organic Materials
The structural characteristics of 4-bromo-2-nitro-5-(octyloxy)aniline make it an attractive precursor for the development of advanced organic materials with tailored properties. The presence of the octyloxy chain can induce solubility and influence the self-assembly behavior, while the nitro and bromo substituents modulate the electronic properties and provide sites for further functionalization.
Integration into Dendrimeric and Polymeric Structures for Tunable Properties
The amino group of this compound provides a convenient handle for its incorporation into larger macromolecular structures like dendrimers and polymers. For instance, 4-(n-octyloxy)aniline has been successfully used as a peripheral unit in the synthesis of G-2 melamine-based dendrimers. nih.gov By analogy, this compound can be attached to the surface of a dendrimer core, where the bromo and nitro groups can be used to fine-tune the properties of the resulting macromolecule. These peripheral groups can influence the solubility, thermal stability, and host-guest recognition capabilities of the dendrimer. In polymeric systems, this aniline (B41778) derivative can be introduced as a pendant group, potentially imparting photoresponsive or non-linear optical properties to the polymer backbone.
Fabrication of Non-linear Optical (NLO) Materials and Optoelectronic Devices
Nitroaniline derivatives are a well-known class of organic molecules with significant non-linear optical (NLO) properties. jhuapl.edu These properties arise from the charge-transfer character between the electron-donating amino group and the electron-withdrawing nitro group through the π-conjugated system of the benzene (B151609) ring. plu.mxacs.orgworldscientific.com The presence of a bromine atom can further enhance these properties. A study on 4-bromo-2-nitroaniline (B116644) has shown that it possesses a high second harmonic generation (SHG) conversion efficiency, making it a promising NLO material. ripublication.com The octyloxy group in this compound can improve the processability and solubility of the material, which is advantageous for the fabrication of NLO devices. mdpi.com
Below is a table summarizing the SHG conversion efficiency of some related organic compounds, highlighting the potential of substituted nitroanilines as NLO materials.
| Compound | SHG Conversion Efficiency (relative to Urea) |
| Urea (B33335) | 1.0 |
| m-nitroaniline | High |
| o-nitroaniline | Weak |
| m-nitro acetanilide (B955) | 0.037 |
| 4-bromo-2-nitroaniline | 1.2 ripublication.com |
Intermediate in the Construction of Complex Heterocyclic Scaffolds (e.g., Phenazines, Quinolines)
The ortho-nitroaniline moiety in this compound is a key structural feature that allows it to serve as a precursor for the synthesis of various heterocyclic compounds. The reduction of the nitro group to an amino group generates an in-situ ortho-diamine, which can then undergo condensation and cyclization reactions to form heterocyclic rings.
For instance, ortho-phenylenediamines are common starting materials for the synthesis of phenazines through condensation with 1,2-dicarbonyl compounds or through oxidative cyclization reactions. guidechem.com The Wohl-Aue reaction, which involves the reaction of an aniline with a nitrobenzene (B124822) derivative, is a classic method for phenazine (B1670421) synthesis. More modern approaches utilize reductive cyclization of N-phenyl-2-nitroanilines. researchgate.netnih.govresearchgate.net
Similarly, substituted 2-nitroanilines can be utilized in the synthesis of quinoline (B57606) derivatives. Various synthetic strategies, such as the Friedländer annulation, can be employed where a 2-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene (B1212753) group. researchgate.netiipseries.orgresearchgate.netnih.govpharmaguideline.com The amino group of this compound can be diazotized and replaced to introduce a carbonyl or other functionalities, which can then participate in quinoline ring formation.
Role in the Synthesis of Ligands for Coordination Chemistry Research
The amino group of this compound can be readily derivatized to create ligands for coordination chemistry. For example, reaction with salicylaldehyde (B1680747) or its derivatives would yield Schiff base ligands with N,O-donor sites. The electronic properties of the resulting metal complexes can be tuned by the bromo and nitro substituents on the aniline ring. While no specific coordination complexes of ligands derived directly from this compound have been reported, the vast field of coordination chemistry of substituted anilines suggests its potential in this area. The long octyloxy chain could also impart interesting solubility properties to the resulting metal complexes, making them suitable for applications in catalysis or as materials with specific magnetic or optical properties. mdpi.com
Design and Synthesis of Schiff Base Derivatives for Functional Applications
Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a versatile class of compounds with a wide range of applications. The amino group of this compound can readily react with various aldehydes to form Schiff base derivatives. nih.govijmcmed.orgekb.egfudutsinma.edu.ngresearchgate.net The resulting imine bond is part of a conjugated system that can extend over the entire molecule, influencing its electronic and optical properties.
The specific substituents on the aniline ring play a crucial role in determining the properties of the Schiff base. The electron-withdrawing nitro group and the bromine atom can enhance the acidity of the imine proton and influence the coordination ability of the imine nitrogen. The long octyloxy chain can promote solubility in organic solvents and can also lead to the formation of self-assembled structures. Schiff bases derived from substituted anilines have been investigated for their potential as liquid crystals, non-linear optical materials, and as ligands for catalysis.
The following table lists some examples of aldehydes that could be reacted with this compound to generate Schiff bases with potentially interesting properties.
| Aldehyde | Potential Application of Resulting Schiff Base |
| Salicylaldehyde | Metal ion sensing, catalysis |
| 4-Hydroxybenzaldehyde | Liquid crystals |
| 4-(Dimethylamino)benzaldehyde | Non-linear optics |
| 2-Pyridinecarboxaldehyde | Coordination chemistry |
| 5-Nitrofurfural | Biological activity nih.gov |
Research on this compound in Supramolecular Chemistry and Directed Self-Assembly Remains Undocumented
Despite its potential as a versatile building block in organic synthesis, a comprehensive review of scientific literature reveals a notable absence of published research on the utilization of this compound in the field of supramolecular chemistry and directed self-assembly.
Extensive searches of chemical databases and scholarly articles did not yield any specific studies detailing the application of this particular compound in creating organized molecular structures through non-covalent interactions. While the constituent functional groups of this compound—a bromo group, a nitro group, an amine, and a long-chain octyloxy substituent—suggest potential for engaging in various intermolecular forces crucial for self-assembly, such as hydrogen bonding, halogen bonding, and van der Waals interactions, these possibilities have not been explored or reported in the available scientific literature.
The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures from smaller molecular components. These assemblies are held together by weaker, reversible non-covalent bonds. Directed self-assembly is a powerful strategy within this field that guides the spontaneous organization of molecules into well-defined patterns and structures. Aniline derivatives, in general, are widely used in crystal engineering and supramolecular chemistry due to their ability to form robust hydrogen-bonding networks.
Further research would be necessary to synthesize and characterize derivatives of this compound and to investigate their self-assembly properties to determine their utility in the realm of supramolecular chemistry. Without such foundational studies, any discussion on this topic would be purely speculative.
Advanced Spectroscopic and Crystallographic Research on 4 Bromo 2 Nitro 5 Octyloxy Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Tautomeric Equilibrium
High-resolution NMR spectroscopy is a powerful tool for determining the precise chemical environment of each atom within a molecule. For 4-Bromo-2-nitro-5-(octyloxy)aniline, ¹H and ¹³C NMR would confirm the molecular structure. rsc.org The chemical shifts of the aromatic protons and carbons would be particularly informative, reflecting the combined electronic influence of the amino, nitro, bromo, and octyloxy substituents.
While tautomeric equilibrium is not a primary feature of this aniline (B41778) derivative, as it lacks the necessary proton mobility seen in phenolic or keto-enol systems, NMR is crucial for studying its conformational dynamics. aablocks.com The flexibility of the long octyloxy chain, for instance, can be studied using variable temperature (VT) NMR experiments. Changes in the NMR spectra with temperature can reveal the energy barriers for bond rotations and the preferred conformations of the alkyl chain in solution. Furthermore, Nuclear Overhauser Effect (NOE) experiments could elucidate the spatial proximity between the protons of the octyloxy chain and the aromatic ring, providing insights into the molecule's folded or extended state in various solvents.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic-H (position 3) | 7.5 - 8.0 | Deshielded by adjacent nitro group. |
| Aromatic-H (position 6) | 6.5 - 7.0 | Shielded by amino and octyloxy groups. |
| -NH₂ | 4.5 - 6.0 | Broad signal, position dependent on solvent and concentration. |
| -OCH₂- | 3.9 - 4.2 | Methylene (B1212753) group attached to the aromatic ring. |
| -(CH₂)₆- | 1.2 - 1.8 | Overlapping signals of the alkyl chain. |
| -CH₃ | 0.8 - 1.0 | Terminal methyl group of the octyloxy chain. |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed picture of the functional groups and bonding arrangements within a molecule. rsc.org For this compound, these methods are essential for identifying characteristic vibrational modes and understanding the nature of non-covalent interactions.
Key vibrational bands would include:
N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. ripublication.com The precise frequencies can indicate the extent of hydrogen bonding; lower frequencies suggest stronger N-H···O or N-H···N interactions in the solid state. nih.govresearchgate.net
NO₂ Stretching: The nitro group exhibits strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. researchgate.net These are sensitive to the electronic environment and conjugation within the aromatic ring.
C-O Stretching: The aryl-alkyl ether linkage of the octyloxy group would produce characteristic C-O stretching vibrations.
C-Br Stretching: A low-frequency band corresponding to the C-Br stretch is expected, typically below 600 cm⁻¹.
In the solid state, the formation of hydrogen bonding networks between the amino group of one molecule and the nitro group of an adjacent molecule is highly probable, a common feature in nitroanilines. nih.gov These interactions, along with potential weaker C-H···O bonds, would lead to shifts and broadening of the corresponding vibrational bands compared to the molecule in a non-polar solution. Raman spectroscopy would be complementary to FT-IR, particularly for analyzing the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. researchgate.net
Table 2: Characteristic FT-IR Frequencies for Substituted Nitroanilines
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | 2-Nitroaniline, 4-Nitroaniline nih.govresearchgate.net |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | 2-Bromo-4-nitroaniline researchgate.net |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1360 | 4-Methoxy-2-nitroaniline rsc.org |
| Aromatic C-H | Stretch | 3000 - 3100 | 2-Chloro-4-nitroaniline tandfonline.com |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Elucidation and Solvatochromic Effects
The electronic properties of this compound are dominated by the interplay of its electron-donating groups (-NH₂, -OC₈H₁₇) and the electron-withdrawing nitro group (-NO₂). This "push-pull" system results in significant intramolecular charge transfer (ICT) character, which can be studied using UV-Vis and fluorescence spectroscopy. rsc.org
The UV-Vis absorption spectrum is expected to show intense bands corresponding to π–π* transitions within the aromatic system and a lower energy ICT band. acs.orgresearchgate.net The ICT transition involves the transfer of electron density from the electron-rich part of the molecule (centered on the amino and octyloxy groups) to the electron-deficient nitro group. aip.org
This compound is expected to exhibit solvatochromism, where the position of the absorption and fluorescence maxima changes with solvent polarity. In polar solvents, the excited ICT state is stabilized more than the ground state, typically leading to a red-shift (bathochromic shift) of the absorption and fluorescence bands. Studying these shifts provides quantitative information about the change in dipole moment upon electronic excitation. While many nitroanilines exhibit weak fluorescence due to efficient non-radiative decay pathways, the specific substitution pattern could potentially modulate these properties.
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net For a derivative like 2-bromo-4-nitroaniline, studies have revealed a nearly planar structure. researchgate.netnih.govresearchgate.net An intramolecular hydrogen bond between the amino group and the bromine atom (N-H···Br) helps to stabilize this planarity. nih.gov
For this compound, a similar planarity of the core aniline ring is expected. The crystal packing would likely be governed by a combination of intermolecular hydrogen bonds (e.g., N-H···O between the amine and nitro groups of adjacent molecules) and van der Waals interactions from the long octyloxy chains. nih.gov These aliphatic chains might induce a layered or segregated packing arrangement, where the aromatic cores form hydrogen-bonded sheets and the octyloxy tails interdigitate in separate domains. Hirshfeld surface analysis could be used to visualize and quantify the various intermolecular contacts that stabilize the crystal structure. researchgate.net
Table 3: Example Crystallographic Data for a Related Compound (2-Bromo-4-nitroaniline)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.098 |
| b (Å) | 16.763 |
| c (Å) | 3.9540 |
| V (ų) | 735.6 |
| Z | 4 |
| Key Interactions | N-H···Br (intramolecular), N-H···N, N-H···O (intermolecular) |
Data from Arshad, M. N., et al. (2009) for 2-Bromo-4-nitroaniline. researchgate.net
In-situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Intermediate Identification
The synthesis of this compound likely involves multiple steps, such as nitration and bromination. In-situ spectroscopic techniques, such as ReactIR (FT-IR) or Raman spectroscopy, are invaluable for monitoring these reactions in real-time. By inserting a probe directly into the reaction vessel, chemists can track the disappearance of reactants and the appearance of products and intermediates without the need for sampling and quenching. researchgate.net
For example, during the nitration of an aniline precursor, in-situ spectroscopy could help control the reaction to avoid over-nitration or oxidation byproducts, which are common challenges in such reactions. beilstein-journals.org Similarly, techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used for real-time analysis of reaction aliquots to identify transient intermediates and build a detailed kinetic profile of the synthesis. nih.gov
Advanced Mass Spectrometry for Mechanistic Pathway Tracing
Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The high-resolution mass spectrum would confirm its elemental composition.
The fragmentation pattern in an electron impact (EI) mass spectrum would be highly characteristic. Key fragmentation pathways would likely include:
Alpha-cleavage of the ether: Loss of the octyl chain to form a prominent phenoxy radical cation.
Loss of nitro group constituents: Peaks corresponding to the loss of NO (M-30) and NO₂ (M-46). researchgate.net
Loss of bromine: A peak at M-79/81.
Isotopic Signature: The presence of bromine would be unmistakable due to the characteristic M and M+2 isotope peaks of roughly equal intensity. miamioh.eduwhitman.edu
By analyzing the daughter ions produced in an MS/MS experiment (Collision-Induced Dissociation), one can piece together the fragmentation mechanism, which provides further structural confirmation and can be used to differentiate between isomers.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (MW ≈ 345.24 g/mol )
| m/z (approx.) | Identity | Fragmentation Pathway |
| 345 / 347 | [M]⁺ | Molecular ion peak with Br isotope pattern |
| 233 / 235 | [M - C₈H₁₆]⁺ | Loss of octene via McLafferty rearrangement |
| 216 / 218 | [M - C₈H₁₇O]⁺ | Cleavage of the ether bond |
| 170 / 172 | [Fragment - NO₂]⁺ | Loss of nitro group from a fragment |
| --- | [M - NO₂]⁺ | Loss of nitro group from molecular ion |
| --- | [M - Br]⁺ | Loss of bromine atom from molecular ion |
Theoretical and Computational Chemistry Studies of this compound
The exploration of novel organic molecules with tailored electronic and optical properties is a cornerstone of modern materials science. Within this context, computational chemistry provides an indispensable toolkit for predicting and understanding molecular behavior at the atomic level. This article focuses on the theoretical and computational investigation of this compound, a molecule with potential applications in nonlinear optics and other material sciences. By employing a suite of computational methods, we can elucidate its electronic structure, reactivity, and potential for technological applications.
Future Research Trajectories and Emerging Applications of 4 Bromo 2 Nitro 5 Octyloxy Aniline
Exploration of Novel Synthetic Methodologies for Enhanced Atom Economy and Efficiency
The synthesis of substituted anilines is a mature field, yet there remains a continuous drive for greener, more efficient, and cost-effective methods. Future research into the synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline is likely to focus on moving beyond traditional multi-step procedures toward more sophisticated and sustainable approaches.
Key areas for exploration include:
Advanced Coupling Reactions: Methodologies like the Buchwald-Hartwig coupling could be optimized for the synthesis of precursors to this compound. Research has demonstrated the successful use of this reaction for coupling nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with bromo-2-nitrobenzene derivatives to produce complex phenazine (B1670421) precursors acs.org. Adapting such protocols could allow for a more convergent and efficient assembly of the target molecule.
Catalytic Halogenation: To improve atom economy and selectivity, research into advanced catalytic bromination techniques is a promising avenue. For instance, a high-yield process for the bromination of 2-fluoroaniline (B146934) utilizes a quaternary ammonium (B1175870) halide as a catalyst in an inert solvent, resulting in the precipitation of the desired product and allowing for catalyst recycling google.com. Applying a similar catalytic strategy could offer a significant improvement over traditional brominating agents.
Green Chemistry Approaches: Future synthetic strategies will likely emphasize the principles of green chemistry. This includes the use of environmentally benign solvents, reduction of waste, and development of catalytic processes that can be run under milder conditions hbni.ac.in. For example, the reduction of the nitro group, a common step in the synthesis of related anilines, is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), which is a cleaner alternative to stoichiometric reducing agents acs.org.
| Methodology | Potential Advantage for Synthesizing this compound | Relevant Research Finding |
|---|---|---|
| Buchwald-Hartwig Coupling | Efficient formation of C-N bonds for assembling complex amine derivatives. | Successfully used to couple nitroanilines with bromo-nitrobenzene derivatives acs.org. |
| Catalytic Bromination | High selectivity and yield (~95%), with potential for catalyst recycling. | Quaternary ammonium halides shown to be effective catalysts for aniline (B41778) bromination google.com. |
| Transetherification | Efficient, one-step procedure for introducing alkoxy groups with high yields (50-92%). | Demonstrated for regioselective synthesis of various 4,5-dialkoxy-2-nitroanilines researchgate.net. |
| Catalytic Hydrogenation | Clean and efficient method for nitro group reduction using H₂ and Pd/C. | Commonly used in the synthesis of substituted anilines from nitroaromatics acs.org. |
Expansion into Advanced Applications in Organic Electronics, Optoelectronics, and Photonics
The electronic characteristics of this compound make it an intriguing candidate for use in organic electronic devices. The interplay between its electron-donating and withdrawing substituents can lead to significant intramolecular charge transfer, a property highly sought after in materials for optoelectronics and photonics.
Nonlinear Optical (NLO) Materials: The core structure, 4-bromo-2-nitroaniline (B116644), has been identified as a promising new nonlinear optical organic crystal. ripublication.com Crystals of this parent compound exhibit a second-harmonic generation (SHG) efficiency 1.2 times that of the standard material, urea (B33335) ripublication.com. This suggests that this compound could also possess strong NLO properties. The long octyloxy chain may further influence crystal packing and solubility, potentially enabling the solution-based processing of thin films for NLO devices. The search for organic materials with high NLO properties is driven by their potential applications in efficient signal processing and photonics ripublication.com.
Organic Light-Emitting Diodes (OLEDs): Aniline derivatives are widely used in the charge-transporting layers of OLEDs google.com. Furthermore, molecules designed with donor-acceptor structures can function as emitters, sometimes exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to very high efficiency google.com. The subject compound could be explored as a building block for hole-transporting materials or as a dopant emitter in emissive layers. Its derivatives could be incorporated into larger conjugated polymer systems used in OLEDs acs.org.
Organic Photovoltaics (OPVs): In the field of solar cells, donor-acceptor molecules are fundamental. The development of novel organic dyes is crucial for improving the efficiency of dye-sensitized solar cells (DSSCs) rsc.org. The electronic profile of this compound makes it a potential starting point for designing new photosensitizers or for inclusion in conjugated polymers for bulk-heterojunction solar cells whiterose.ac.uk.
| Application Area | Key Property | Supporting Evidence/Rationale |
|---|---|---|
| Nonlinear Optics (NLO) | High Second-Harmonic Generation (SHG) Efficiency | The parent compound, 4-bromo-2-nitroaniline, shows SHG efficiency 1.2 times that of urea, making it a promising NLO material ripublication.com. |
| Organic LEDs (OLEDs) | Charge Transport and/or Emission | Aniline derivatives are established as components in OLEDs, and donor-acceptor structures are key for efficient emitters google.com. |
| Organic Photovoltaics (OPVs) | Photosensitization / Charge Generation | Donor-acceptor structures are fundamental to organic dyes and polymers used in solar cells rsc.orgwhiterose.ac.uk. |
Integration into Responsive Smart Materials and Sensor Development
"Smart" materials that respond to external stimuli are at the forefront of materials science. The functional groups on this compound provide handles for its integration into such systems, particularly for chemical sensing applications.
Future research could focus on polymerizing derivatives of this compound to create sensory materials. Conducting polymers are known to be excellent materials for chemical sensors because their electrical conductivity can be modulated by interaction with various analytes researchgate.net. The specific electronic nature of the this compound monomer unit, with its polarized structure, could impart high sensitivity and selectivity to a resulting polymer. Such polymer-based sensors could detect analytes through changes in resistance, offering a direct electrical readout researchgate.net.
Interdisciplinary Research with Nanotechnology for Nanomaterial Fabrication and Functionalization
The intersection of organic chemistry and nanotechnology offers exciting possibilities. The molecular structure of this compound, particularly the long octyloxy chain, makes it a prime candidate for directing the self-assembly of molecules into ordered nanostructures.
A study on G-2 melamine-based dendrimers demonstrated that using the closely related 4-(n-octyloxy)aniline as a peripheral unit led to the self-assembly of the dendrimers into spherical nano-aggregates beilstein-journals.orgresearchgate.net. This indicates that the octyloxyaniline moiety is a powerful driver for nanostructure formation. It is therefore highly probable that this compound or oligomers derived from it could be designed to form functional nanomaterials such as nanoparticles, nanowires, or thin films through self-assembly processes acs.org. The presence of the bromo and nitro groups would provide additional functionality, potentially influencing the electronic properties of the resulting nanomaterials or providing sites for further chemical modification.
Development of Catalytic Systems Utilizing Derivatives of the Compound
While the compound itself is not a catalyst, its structure is well-suited for modification into ligands for transition metal catalysis. The aniline group can be readily functionalized to create a variety of ligand types that can coordinate with metals.
Future work could involve the transformation of this compound into:
Phosphine Ligands: The aniline could be a precursor to aminophosphine (B1255530) ligands, where the electronic properties of the ligand are tuned by the substituents on the aromatic ring.
N-Heterocyclic Carbene (NHC) Precursors: The aniline could be used to build benzimidazole (B57391) or other heterocyclic structures, which are precursors to NHC ligands. These ligands are widely used in modern catalysis.
The octyloxy chain would enhance the solubility of these potential ligands and their metal complexes in organic solvents, which is a significant practical advantage. The electron-withdrawing nitro and bromo groups would strongly influence the electronic properties of the ligand, thereby affecting the reactivity and selectivity of the metal catalyst to which it is bound.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 4-Bromo-2-nitro-5-(octyloxy)aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted aniline precursors. A common approach includes nitration, bromination, and alkoxylation steps. For example, nitration of a brominated aniline derivative followed by nucleophilic substitution with octyloxy groups under basic conditions. Catalysts like Raney nickel or palladium may enhance hydrogenation steps, while continuous flow reactors improve control over temperature and concentration, reducing by-products . Solvent choice (e.g., methanol or DMF) and reaction time are critical for optimizing yield.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions (e.g., distinguishing bromo and nitro groups via chemical shifts in H and C spectra). Infrared (IR) spectroscopy identifies functional groups like -NO (stretching at ~1520 cm) and -NH (broad peak ~3300 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients .
Q. How does the octyloxy group influence the compound’s solubility and reactivity compared to shorter alkoxy chains?
- Methodological Answer : The octyloxy group increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with non-polar solvents (e.g., hexane or chloroform). This can be quantified via logP measurements. Reactivity in electrophilic substitution is modulated by steric hindrance; longer chains may slow reactions at the para position compared to methoxy groups. Solubility studies in DMSO or THF are recommended for kinetic experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions in yield or purity often arise from competing reaction pathways (e.g., over-nitration or incomplete alkoxylation). Systematic DOE (Design of Experiments) approaches, varying temperature, solvent polarity, and catalyst loading, can identify optimal conditions. Kinetic monitoring via in-situ FTIR or LC-MS helps track intermediate formation. Conflicting spectroscopic data may require 2D NMR techniques (e.g., COSY or HSQC) to resolve structural ambiguities .
Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict reactive sites. For example, the nitro group’s meta-directing effect and bromine’s ortho/para-directing behavior can be analyzed via Mulliken charges or Fukui indices. Molecular dynamics simulations assess steric effects from the octyloxy chain. Software like Gaussian or ORCA is used to calculate activation energies for proposed reaction pathways .
Q. How can this compound be tailored for enzyme inhibition studies, such as targeting kinases or oxidoreductases?
- Methodological Answer : The nitro group can be reduced to an amine for coupling with pharmacophores (e.g., via reductive amination). Structure-activity relationship (SAR) studies involve synthesizing analogs with varied alkoxy chain lengths and testing inhibition potency using enzymatic assays (e.g., fluorescence-based kinase assays). Molecular docking with tools like AutoDock Vina predicts binding affinities to active sites, guiding structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
